molecular formula C7H4ClIO B1289146 2-Chloro-5-iodobenzaldehyde CAS No. 256925-54-9

2-Chloro-5-iodobenzaldehyde

Cat. No.: B1289146
CAS No.: 256925-54-9
M. Wt: 266.46 g/mol
InChI Key: NZTSJMLJXBCULP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-iodobenzaldehyde typically involves the iodination of 2-chlorobenzaldehyde. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine is introduced at the meta position relative to the aldehyde group due to the electron-withdrawing effect of the chlorine atom.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and precise control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-iodobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form 2-Chloro-5-iodobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol, 2-Chloro-5-iodobenzyl alcohol, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Major Products:

    Oxidation: 2-Chloro-5-iodobenzoic acid.

    Reduction: 2-Chloro-5-iodobenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

1.1. Precursor for Complex Molecules
2-Chloro-5-iodobenzaldehyde serves as a valuable intermediate in the synthesis of complex organic molecules. Its functional groups allow for various reactions such as nucleophilic substitutions and coupling reactions. For example, it can undergo palladium-catalyzed cross-coupling reactions to form more complex structures, including polysubstituted indenes.

1.2. Synthesis of Amido-Indenones
Recent studies have demonstrated the use of this compound in the annulation reaction with ynamides to produce 2,3-disubstituted amido-indenones. This reaction showcases the compound's versatility and efficiency in generating valuable scaffolds for further chemical transformations .

2.1. Antimicrobial Properties
Research indicates that derivatives of this compound exhibit promising antimicrobial activities against various pathogens, including Mycobacterium tuberculosis. The structural modifications of this compound can enhance its efficacy and selectivity, making it a candidate for developing new antimicrobial agents .

2.2. Antiviral Activity
Compounds derived from this compound have been investigated for their antiviral properties, particularly against HIV. Studies have shown that certain derivatives possess significant activity with low toxicity profiles, suggesting potential therapeutic applications in antiviral drug development .

Material Science Applications

3.1. Functional Materials
The unique electronic properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors and sensors. Its ability to form stable films can be exploited in electronic devices.

3.2. Photocurable Resins
Due to its reactive functional groups, this compound can be incorporated into photocurable resins used in 3D printing and coatings, enhancing the mechanical properties and curing efficiency of these materials.

Case Studies

Study Application Findings
Golling et al., 2020Synthesis of Amido-IndenonesDemonstrated high yields and regioselectivity using this compound as a key precursor .
PMC7221918Antimicrobial ActivityCompounds derived from this aldehyde exhibited significant activity against Mycobacterium tuberculosis with MIC values indicating potent efficacy .
RSC Supporting InformationMaterial Science ApplicationsExplored the incorporation of this compound into photocurable resins, improving mechanical properties .

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodobenzaldehyde depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the aldehyde group and the halogen substituents, which influence the compound’s electrophilicity and nucleophilicity. The molecular targets and pathways involved vary based on the specific reactions and applications .

Comparison with Similar Compounds

    2-Chlorobenzaldehyde: Lacks the iodine substituent, making it less reactive in certain substitution reactions.

    5-Iodobenzaldehyde: Lacks the chlorine substituent, affecting its reactivity and the types of reactions it can undergo.

    2-Bromo-5-iodobenzaldehyde: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.

Uniqueness: 2-Chloro-5-iodobenzaldehyde is unique due to the presence of both chlorine and iodine substituents, which provide a distinct reactivity profile. This makes it a valuable intermediate in the synthesis of various complex molecules, offering versatility in chemical transformations .

Biological Activity

2-Chloro-5-iodobenzaldehyde is an organic compound characterized by the presence of both chlorine and iodine substituents on a benzaldehyde moiety. This structural arrangement significantly influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₄ClI O. The compound features:

  • Chlorine atom at the 2-position
  • Iodine atom at the 5-position
  • Aldehyde functional group (-CHO)

These halogen substituents can enhance the compound's interaction with various biological targets, potentially leading to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen atoms may increase the compound's binding affinity, influencing various biochemical pathways. Research suggests that similar compounds can act as inhibitors or activators of specific enzymes, affecting metabolic processes within cells.

Antimicrobial Properties

Studies have indicated that compounds with similar structures to this compound exhibit antimicrobial properties. The presence of halogens often enhances the ability of these compounds to disrupt microbial cell membranes or interfere with metabolic pathways, making them potential candidates for developing new antimicrobial agents.

Case Studies and Research Findings

  • Inhibition Studies : A study focused on halogenated benzaldehydes demonstrated that compounds with chlorine and iodine substituents effectively inhibited the growth of small-cell lung cancer cells. The study reported IC50 values in the nanomolar range, indicating potent activity against tumor cells .
  • Mechanistic Insights : Research on similar compounds highlighted their mechanism involving the induction of apoptosis through the activation of caspases and cleavage of PARP, markers associated with programmed cell death . Although direct studies on this compound are scarce, these findings provide a framework for understanding its potential biological effects.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
3-Bromo-5-iodobenzaldehydeC₇H₄BrI OContains bromine instead of chlorine
4-Chloro-3-iodobenzaldehydeC₇H₄ClI OChlorine at para position
2-Chloro-4-fluorobenzaldehydeC₇H₄ClF OContains fluorine instead of iodine
This compound C₇H₄ClI OUnique arrangement enhances reactivity

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-chloro-5-iodobenzaldehyde, and how do they influence its reactivity in organic synthesis?

  • Answer : The compound (CAS: 256925-54-9) has a molecular weight of 222.09 g/mol and a molecular formula of C₇H₄ClIO . Its iodine and chlorine substituents make it highly electrophilic, favoring cross-coupling reactions (e.g., Suzuki-Miyaura). The aldehyde group enables nucleophilic additions or condensations. Key properties like melting point and solubility (inferred from analogs in the CRC Handbook ) should be experimentally verified due to limited direct data.

Q. What safety protocols are critical when handling this compound in the lab?

  • Answer : While no direct SDS exists for this compound, safety measures for structurally similar halogenated aldehydes (e.g., 4-chlorobenzaldehyde ) and iodinated aromatics recommend:

  • PPE : Gloves, goggles, and fume hood use to avoid inhalation/contact.
  • Storage : In dark, cool conditions to prevent degradation.
  • Emergency response : Immediate use of eye wash/safety showers upon exposure.

Q. What are the standard synthetic routes for this compound?

  • Answer : Common methods include:

  • Direct halogenation : Sequential chlorination and iodination of benzaldehyde derivatives under controlled conditions (e.g., using iodine monochloride) .
  • Cross-coupling : Suzuki-Miyaura coupling of pre-halogenated intermediates (e.g., 2-chloro-5-bromobenzaldehyde with iodide sources) .
  • Oxidation : Oxidation of 2-chloro-5-iodobenzyl alcohol using mild oxidants like PCC .

Advanced Research Questions

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

  • Answer :

  • ¹H NMR : The aldehyde proton appears as a singlet near δ 10 ppm. Aromatic protons show splitting patterns dependent on substituent positions (e.g., para-iodo vs. meta-chloro effects) .
  • ¹³C NMR : Iodine’s heavy atom effect causes distinct deshielding of the adjacent carbon (C-5) .
  • Contradictions : Discrepancies in reported chemical shifts (e.g., solvent effects) require calibration with internal standards .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

  • Answer :

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in iodination steps .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-synthesis purification .
  • Byproduct management : Column chromatography or recrystallization removes halogen exchange byproducts (e.g., diiodinated impurities) .

Q. How does the electronic nature of this compound influence its role in metal-catalyzed reactions?

  • Answer :

  • Electrophilicity : The iodine substituent acts as a directing group, facilitating regioselective C–H activation in Pd-catalyzed reactions .
  • Steric effects : The chloro group at position 2 may hinder access to the aldehyde, requiring tailored ligands (e.g., bulky phosphines) to enhance catalytic turnover .

Q. What analytical techniques are most effective for detecting trace impurities in this compound?

  • Answer :

  • HPLC-MS : Identifies halogenated byproducts (e.g., dihalogenated isomers) with high sensitivity .
  • GC-FID : Quantifies volatile impurities but requires derivatization of the aldehyde group .
  • XRD : Resolves crystallographic ambiguities in purified batches .

Q. Methodological Challenges and Contradictions

Q. How can researchers reconcile discrepancies in reported synthetic yields for this compound?

  • Answer : Variations arise from:

  • Halogen source purity : Impure I₂ or Cl₂ reduces efficiency .
  • Reaction monitoring : Real-time FTIR or TLC ensures intermediate stability .
  • Data normalization : Yields should be reported with solvent/reagent equivalents and reaction scales .

Q. What mechanistic insights explain unexpected side reactions during iodination of 2-chlorobenzaldehyde?

  • Answer : Competing pathways include:

  • Radical halogenation : Under light, leading to non-regioselective iodination .
  • Acid-catalyzed aldol condensation : If aldehydes are not protected, forming dimeric byproducts .

Q. Tables for Key Data

Property Value Source
Molecular FormulaC₇H₄ClIO
CAS Number256925-54-9
Molecular Weight222.09 g/mol
Common Synthetic RoutesHalogenation, Cross-Coupling

Properties

IUPAC Name

2-chloro-5-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTSJMLJXBCULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256925-54-9
Record name 2-chloro-5-iodobenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A methylene chloride solution (99 mL) of (2-chloro-5-iodophenyl)methanol (9.01 g, 33.5 mmol) and PCC (8.67 g, 40.2 mmol) were combined and stirred at rt. After 16 h, Et2O was added and the solution stirred for 30 minutes. The solution was then filtered and the organic layer was washed with H2O (2×), NaHCO3 (3×), and brine. The organic layer was dried (Na2SO4), concentrated, and purified by Biotage chromatography (0%-20% EtOAc/hexanes) to afford 5.94 g of product (67%). 1H NMR (400 MHz, chloroform-d) δ ppm 10.38 (s, 1 H) 8.22 (d, J=2.02 Hz, 1 H) 7.83 (dd, J=8.46, 2.15 Hz, 1 H) 7.21 (d, J=8.59 Hz, 1 H).
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8.67 g
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67%

Synthesis routes and methods II

Procedure details

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